molecular formula C10H8O4 B1601961 Methyl 5-hydroxybenzofuran-2-carboxylate CAS No. 1646-28-2

Methyl 5-hydroxybenzofuran-2-carboxylate

Cat. No. B1601961
CAS RN: 1646-28-2
M. Wt: 192.17 g/mol
InChI Key: KPSJSEXMKPMEAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 5-hydroxybenzofuran-2-carboxylate” is a chemical compound with the molecular formula C10H8O4 . It has a molecular weight of 192.17 .


Synthesis Analysis

The synthesis of “Methyl 5-hydroxybenzofuran-2-carboxylate” involves the use of thionyl chloride at 80℃ for 1.0h . The residue was taken up in methanol and thionyl chloride was added dropwise. The solution was stirred at 80 0C for 1 h, then concentrated. The residue was taken up in ethyl acetate, then washed with saturated sodium bicarbonate (aq), water, and brine, then dried over sodium sulfate and concentrated to give 1.91 g (95%) of methyl 5 -hydroxy- l-benzofuran-2- carboxylate as a white solid .


Physical And Chemical Properties Analysis

“Methyl 5-hydroxybenzofuran-2-carboxylate” is a compound with a molecular weight of 192.17 . The boiling point and other physical properties are not specified in the sources.

Scientific Research Applications

High-Performance Liquid Chromatography (HPLC) in Analytical Chemistry

A study detailed a high-performance liquid chromatographic method for determining various compounds, including 5-hydroxymethyl-2-furaldehyde and related compounds in honey. Although it does not directly mention Methyl 5-hydroxybenzofuran-2-carboxylate, the methodology could be applicable for its analysis given its structural similarity with the compounds mentioned. This method emphasizes the importance of clean-up steps to prevent matrix interference, highlighting the potential for HPLC in the precise analysis of complex organic compounds in biological matrices (Nozal et al., 2001).

Synthetic Applications and Chemical Reactivity

The synthesis and rearrangement of related furan and benzofuran compounds provide insights into potential chemical transformations and applications of Methyl 5-hydroxybenzofuran-2-carboxylate. For instance, the ester migration in the rearrangement of Diels-Alder adducts involving furan compounds and the synthesis of novel compounds from related structures suggest avenues for chemical synthesis and modification that could be applicable to Methyl 5-hydroxybenzofuran-2-carboxylate, potentially yielding materials with unique biological or chemical properties (Abbott et al., 1974).

Novel Anticholinesterases and Molecular Design

Research on novel anticholinesterases based on the molecular skeletons of furobenzofuran demonstrates the therapeutic potential of compounds structurally related to Methyl 5-hydroxybenzofuran-2-carboxylate. These compounds were assessed for their anticholinesterase action, showing potent inhibition of acetyl- or butyrylcholinesterase. This suggests that derivatives of Methyl 5-hydroxybenzofuran-2-carboxylate could be explored for their potential in treating diseases where cholinesterase inhibition is beneficial, such as Alzheimer's disease (Luo et al., 2005).

Analytical and Spectral Study for Ligand Design

The analytical and spectral study of furan ring-containing organic ligands, including their synthesis and characterization, as well as their antimicrobial evaluation, highlights the potential for using Methyl 5-hydroxybenzofuran-2-carboxylate as a precursor or model compound in the design of new ligands with potential biological activity. This research points to the importance of understanding the chemical and physical properties of such compounds to exploit their potential in various applications, including pharmaceuticals (Patel, 2020).

properties

IUPAC Name

methyl 5-hydroxy-1-benzofuran-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O4/c1-13-10(12)9-5-6-4-7(11)2-3-8(6)14-9/h2-5,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPSJSEXMKPMEAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(O1)C=CC(=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40480529
Record name Methyl 5-hydroxy-1-benzofuran-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40480529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-hydroxy-1-benzofuran-2-carboxylate

CAS RN

1646-28-2
Record name 2-Benzofurancarboxylic acid, 5-hydroxy-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1646-28-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 5-hydroxy-1-benzofuran-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40480529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 5-methoxybenzofuran-2-carboxylic acid methyl ester (5.15 g, 25 mmol) in anhydrous methylene chloride (15 ml) was cooled to −40° under nitrogen atmosphere. Boron tribromide in CH2Cl2 (27 ml of 1.0 M) was added over 1 h using a syringe pump. The reaction mixture was allowed to warm to room temperature. After 16 h, the reaction mixture was cooled in an ice bath and quenched with MeOH (15 ml). The reaction mixture was poured into brine (100 ml) and extracted with EtOAc. The organic extracts were dried over anhydrous MgSO4, and the solvent was removed on rotary evaporator. The residue was triturated with hexane and the yellow solid was filtered and dissolved in anhydrous MeOH (30 ml). The solution was cooled in an ice bath and thionyl chloride (1.9 ml, 26 mmol) was added dropwise. After 72 h, water (100 ml) was added and solid was collected. Purification of the crude product on a 300 cm3 silica gel in a 5×15 cm plug using EtOAc provided 5-hydroxy-benzofuran-2-carboxylic acid methyl ester (4.53 g).
Quantity
5.15 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
27 mL
Type
solvent
Reaction Step Two
Quantity
1.9 mL
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
COC(=O)c1cc2cc(SC(=O)N(C)C)ccc2o1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
COC(=O)c1cc2cc(S)ccc2o1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods IV

Procedure details

A solution of 5-dimethylthiocarbamoyloxy-benzofuran-2-carboxylic acid methyl ester (1.3 g, 4.7 mmol) in 25 mL diphenyl ether was heated at reflux for 2.5 hours. The reaction mixture was then cooled and the resulting precipitate collected. Purification by flash column chromatography (gradient elution: 100% hexanes to 45% EtOAc/hexanes), gave the title compound (0.58 g, 45%) as a brown solid.
Name
5-dimethylthiocarbamoyloxy-benzofuran-2-carboxylic acid methyl ester
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Yield
45%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 5-hydroxybenzofuran-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 5-hydroxybenzofuran-2-carboxylate
Reactant of Route 3
Reactant of Route 3
Methyl 5-hydroxybenzofuran-2-carboxylate
Reactant of Route 4
Reactant of Route 4
Methyl 5-hydroxybenzofuran-2-carboxylate
Reactant of Route 5
Methyl 5-hydroxybenzofuran-2-carboxylate
Reactant of Route 6
Reactant of Route 6
Methyl 5-hydroxybenzofuran-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.